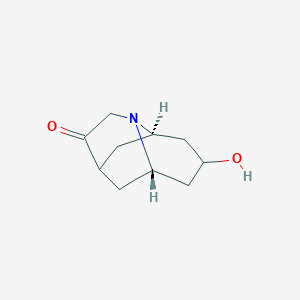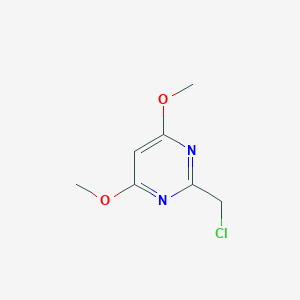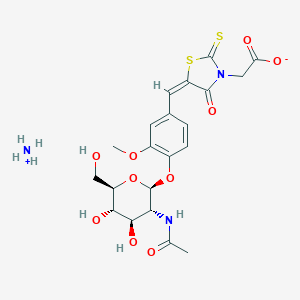
Paphnr
Overview
Description
Podophyllic acid piperidyl hydrazone nitroxide radical, commonly referred to as Paphnr, is a spin-labeled derivative of podophyllotoxin. This compound is known for its unique structure, which includes a nitroxide radical, making it a subject of interest in various scientific fields, particularly in the study of free radicals and their applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of podophyllic acid piperidyl hydrazone nitroxide radical involves the reaction of podophyllotoxin with piperidyl hydrazone under specific conditions to introduce the nitroxide radical. The reaction typically requires a controlled environment with precise temperature and pH conditions to ensure the stability of the nitroxide radical.
Industrial Production Methods
Industrial production of podophyllic acid piperidyl hydrazone nitroxide radical follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the integrity of the compound. The production process is optimized to achieve high yields and purity, making the compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Podophyllic acid piperidyl hydrazone nitroxide radical undergoes several types of chemical reactions, including:
Oxidation: The nitroxide radical can be oxidized to form oxoammonium cations.
Reduction: The nitroxide radical can be reduced to form hydroxylamines.
Substitution: The compound can undergo substitution reactions, particularly at the nitroxide radical site.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and hydrazine are commonly used.
Substitution: Various nucleophiles can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Oxoammonium cations.
Reduction: Hydroxylamines.
Substitution: Substituted derivatives of the original compound.
Scientific Research Applications
Podophyllic acid piperidyl hydrazone nitroxide radical has a wide range of applications in scientific research:
Chemistry: Used as a spin label in electron paramagnetic resonance (EPR) studies to investigate molecular dynamics and interactions.
Biology: Employed in the study of free radicals and their effects on biological systems, including oxidative stress and cellular signaling.
Medicine: Investigated for its potential antitumor activity and as a therapeutic agent in cancer treatment.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique radical properties.
Mechanism of Action
The mechanism of action of podophyllic acid piperidyl hydrazone nitroxide radical involves its interaction with molecular targets through its nitroxide radical. The radical can participate in redox reactions, influencing various biochemical pathways. In cancer treatment, the compound’s antitumor activity is attributed to its ability to induce oxidative stress in cancer cells, leading to cell death.
Comparison with Similar Compounds
Podophyllic acid piperidyl hydrazone nitroxide radical is unique due to its spin-labeled structure and the presence of a nitroxide radical. Similar compounds include:
TEMPOL: A nitroxide radical known for its antioxidant properties.
TEMPO: Another nitroxide radical used in organic synthesis and polymer chemistry.
TEMPAMINE: A nitroxide radical with applications in biological studies.
Properties
InChI |
InChI=1S/C31H40N3O9/c1-30(2)12-17(13-31(3,4)34(30)38)32-33-29(37)26-20(14-35)27(36)19-11-22-21(42-15-43-22)10-18(19)25(26)16-8-23(39-5)28(41-7)24(9-16)40-6/h8-11,20,25-27,35-36H,12-15H2,1-7H3,(H,33,37)/t20-,25+,26-,27-/m0/s1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USGLWKWABIVMDT-JYIOINSGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=NNC(=O)C2C(C(C3=CC4=C(C=C3C2C5=CC(=C(C(=C5)OC)OC)OC)OCO4)O)CO)CC(N1[O])(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC(=NNC(=O)[C@H]2[C@@H]([C@H](C3=CC4=C(C=C3[C@H]2C5=CC(=C(C(=C5)OC)OC)OC)OCO4)O)CO)CC(N1[O])(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H40N3O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50921897 | |
| Record name | [4-({Hydroxy[8-hydroxy-7-(hydroxymethyl)-5-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydro-2H-naphtho[2,3-d][1,3]dioxol-6-yl]methylidene}hydrazinylidene)-2,2,6,6-tetramethylpiperidin-1-yl]oxidanyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50921897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
598.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116003-93-1 | |
| Record name | 2,2,6,6-Tetramethyl-4-[2-[[(5R,6R,7R,8R)-5,6,7,8-tetrahydro-8-hydroxy-7-(hydroxymethyl)-5-(3,4,5-trimethoxyphenyl)naphtho[2,3-d]-1,3-dioxol-6-yl]carbonyl]hydrazinylidene]-1-piperidinyloxy | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116003-93-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Podophyllic acid piperidyl hydrazone nitroxide radical | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116003931 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [4-({Hydroxy[8-hydroxy-7-(hydroxymethyl)-5-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydro-2H-naphtho[2,3-d][1,3]dioxol-6-yl]methylidene}hydrazinylidene)-2,2,6,6-tetramethylpiperidin-1-yl]oxidanyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50921897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Fluoro-7-(piperazin-1-yl)-9-cyclopropylisothiazolo[5,4-b]quinoline-3,4(2H,9H)-dione](/img/structure/B58513.png)







![N-[4-[[1-[2-(6-methyl-2-pyridinyl)ethyl]-4-piperidinyl]carbonyl]phenyl]methanesulfonamide dihydrochloride](/img/structure/B58527.png)

![2-(tert-Butyl)-6-(5-chloro-2H-benzo[d][1,2,3]triazol-2-yl)-4-vinylphenol](/img/structure/B58531.png)



